Home > Products > Screening Compounds P98237 > Chlortetracycline
Chlortetracycline - 57-62-5

Chlortetracycline

Catalog Number: EVT-264223
CAS Number: 57-62-5
Molecular Formula: C22H23ClN2O8
Molecular Weight: 478.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chlortetracycline is a broad-spectrum antibiotic belonging to the tetracycline class. It was the first tetracycline discovered and isolated from the bacterium Streptomyces aureofaciens in 1945. [] Chlortetracycline plays a significant role in scientific research, particularly in understanding bacterial resistance mechanisms, exploring antibiotic effects on various organisms, and developing new methods for chlortetracycline detection and degradation.

Tetracycline

Compound Description: Tetracycline is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. It is a yellow, crystalline compound that is soluble in water and slightly soluble in alcohol. []

Relevance: Tetracycline is structurally very similar to chlortetracycline, differing only in the absence of a chlorine atom at position 7 on the tetracycline ring system. This structural similarity results in a nearly identical spectrum of antimicrobial activity and almost complete cross-resistance between the two compounds. [, ] Tetracycline is often used as a comparator to chlortetracycline in studies evaluating the efficacy and effects of tetracycline antibiotics. [, , , ]

Oxytetracycline

Compound Description: Oxytetracycline is another broad-spectrum antibiotic belonging to the tetracycline class. Like other tetracyclines, it exerts its antibacterial effect by inhibiting protein synthesis. [] It is a yellow, crystalline powder that is soluble in water and alcohol. []

Relevance: Oxytetracycline shares a very similar structure with chlortetracycline, with the key difference being the presence of a hydroxyl group at position 5 on the tetracycline ring system in oxytetracycline. [] This minor structural variation leads to subtle differences in their pharmacological properties. Similar to tetracycline, oxytetracycline is frequently used in comparative studies to assess the effectiveness of chlortetracycline. [, , , ]

Demethylchlortetracycline

Compound Description: Demethylchlortetracycline (DMCT) is a tetracycline antibiotic known for its high activity against Gram-positive bacteria, exceeding that of chlortetracycline. [] It also exhibits greater stability and a longer duration of action compared to other tetracyclines. [] DMCT is effective against a wide range of bacteria, including strains commonly implicated in urinary tract infections. []

Relevance: Demethylchlortetracycline is structurally related to chlortetracycline, with the primary difference being the absence of a methyl group at position 6 on the tetracycline ring system. [] This structural modification contributes to its enhanced antibacterial potency and pharmacokinetic properties. Research suggests that the introduction of a C6-methyl group in the tetracycline structure is a folic acid-dependent process, and blocking this process with sulfonamides can lead to the production of demethylchlortetracycline. []

Doxycycline

Compound Description: Doxycycline is a semi-synthetic tetracycline antibiotic derived from oxytetracycline. It exhibits broad-spectrum activity against various bacterial species and is commonly employed in both human and veterinary medicine. []

Relevance: Doxycycline is a structurally related compound to chlortetracycline, belonging to the same tetracycline class. It has been identified as a degradation product of chlortetracycline in wheat and rye grain samples, suggesting a potential pathway for the formation of doxycycline from chlortetracycline in environmental settings. []

Demeclocycline

Relevance: Similar to doxycycline, demeclocycline has been detected as a conversion or degradation product of chlortetracycline in grain samples from both hydroponic experiments and agricultural practices. [] This finding suggests that chlortetracycline can potentially transform into demeclocycline in the environment.

Other Related Compounds:

  • Sulfadiazine: This sulfonamide drug was found to interfere with the C6-methylation process in the tetracycline biosynthesis pathway, leading to the production of demethylchlortetracycline by Streptomyces aureofaciens. []
  • p-Aminobenzoic Acid: This compound is essential for the synthesis of folic acid, a crucial cofactor in various metabolic pathways, including the C6-methylation step in tetracycline biosynthesis. []
  • Folic Acid: This vitamin plays a vital role as a coenzyme in one-carbon transfer reactions, such as the methylation of demethylchlortetracycline to form chlortetracycline. []
  • Folinic Acid: Folinic acid, a reduced form of folic acid, is also involved in the C6-methylation step of tetracycline biosynthesis. []
Overview

Chlortetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, originally derived from the bacterium Streptomyces aureofaciens. It is primarily used in veterinary medicine and agriculture but has applications in human medicine as well. Chlortetracycline is effective against a variety of gram-positive and gram-negative bacteria, making it a valuable tool for treating infections.

Source

Chlortetracycline was first isolated in 1945 from the fermentation products of Streptomyces aureofaciens and has since been produced synthetically. Its discovery marked a significant advancement in antibiotic therapy, particularly for bacterial infections resistant to other treatments.

Classification

Chlortetracycline is classified as a polyketide antibiotic. It is part of the tetracycline family, characterized by a four-ring structure that is crucial for its antibacterial activity. The compound is known for its ability to inhibit protein synthesis in bacteria.

Synthesis Analysis

Methods

Chlortetracycline can be synthesized through various methods, including fermentation and chemical synthesis. The fermentation process involves cultivating Streptomyces aureofaciens under controlled conditions to maximize yield.

  1. Fermentation Process:
    • The strain is cultured in a nutrient-rich medium.
    • Conditions such as pH, temperature, and aeration are optimized to enhance antibiotic production.
    • Post-fermentation, chlortetracycline is extracted and purified.
  2. Chemical Synthesis:
    • Recent methods involve synthetic pathways that utilize starting materials like diketopiperazines.
    • A notable method includes the use of modified fermentation techniques that improve yield and reduce waste by optimizing solvent use during crystallization processes .

Technical Details

The synthesis often involves multiple steps, including acidification, filtration, crystallization, and drying. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure purity and quality control of the final product .

Molecular Structure Analysis

Structure

Chlortetracycline has a complex molecular structure characterized by four fused rings. Its chemical formula is C_22H_23ClN_2O_8, with a molecular weight of 480.88 g/mol. The presence of chlorine in its structure enhances its antibacterial properties.

Data

  • Molecular Formula: C_22H_23ClN_2O_8
  • Molecular Weight: 480.88 g/mol
  • CAS Number: 57-62-5
  • IUPAC Name: (4S,4aR,5aR,6R,12aS)-4-(Dimethylamino)-3-chloro-6-(hydroxymethyl)-1,3,10,11-tetrahydroxy-7-oxo-4a,5a,12a-trimethyl-1H-naphtho[2,3-b]pyran-2-carboxamide
Chemical Reactions Analysis

Chlortetracycline undergoes various chemical reactions that are essential for its activity and stability:

  1. Hydrolysis: Chlortetracycline can hydrolyze under acidic or basic conditions, which may affect its potency.
  2. Complexation: It forms complexes with divalent metal ions (e.g., calcium and magnesium), which can impact its absorption and efficacy.
  3. Degradation: Exposure to light and heat can lead to degradation products that may be less active or toxic.

Technical details regarding these reactions highlight the importance of storage conditions in maintaining the stability of chlortetracycline formulations.

Mechanism of Action

Chlortetracycline exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome-mRNA complex. This action halts the translation process, effectively stalling bacterial growth.

Process

  1. Binding: Chlortetracycline binds specifically to the ribosomal RNA within the 30S subunit.
  2. Inhibition: By blocking the A site on the ribosome, it prevents new amino acids from being added to the growing peptide chain.
  3. Outcome: This results in an inability for bacteria to produce essential proteins necessary for growth and replication.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline powder
  • Solubility: Soluble in water (pH-dependent), slightly soluble in ethanol and methanol.
  • Melting Point: Approximately 190 °C (decomposes).

Chemical Properties

  • pH Stability: Chlortetracycline is stable at neutral pH but can degrade under acidic or alkaline conditions.
  • Light Sensitivity: Sensitive to light; formulations must be protected from light exposure to maintain efficacy.

Relevant analyses indicate that these properties significantly influence its formulation and storage conditions in pharmaceutical applications.

Applications

Chlortetracycline has a wide range of applications:

The versatility of chlortetracycline underscores its significance across various fields while also highlighting the need for responsible use to mitigate resistance development.

Historical Development and Classification of Chlortetracycline

Discovery and Early Applications in Antibiotic Research

Chlortetracycline (originally designated Aureomycin) was discovered in 1945 by Benjamin Minge Duggar at Lederle Laboratories (now part of Pfizer). This breakthrough emerged from a systematic soil-screening initiative targeting actinomycetes. A soil sample from Sanborn Field at the University of Missouri yielded the golden-pigmented bacterium Streptomyces aureofaciens, which produced a compound with broad antimicrobial activity [1] [9] [10]. The antibiotic’s name reflected both its color (aureus = golden) and its fungal origin (mykes) [9].

Chlortetracycline’s clinical significance was immediate. Unlike earlier antibiotics (e.g., penicillin), it exhibited unprecedented breadth, combating Gram-positive and Gram-negative bacteria, rickettsiae, chlamydiae, and mycoplasmas [1] [8]. Its oral bioavailability revolutionized treatment protocols for:

  • Rocky Mountain spotted fever (reducing mortality from 20% to near zero)
  • Lymphogranuloma venereum
  • Psittacosis and trachoma [9]

By 1948, Lederle scaled production to 1 pound/day, enabling widespread clinical use. The compound’s efficacy in 90% of bacterial infections cemented its status as the first "broad-spectrum" antibiotic [9].

Table 1: Key Milestones in Chlortetracycline Discovery

YearEventSignificance
1945Isolation from S. aureofaciens (Missouri soil sample)First tetracycline antibiotic discovered
1947First human trials under Louis T. WrightConfirmed efficacy against resistant pathogens
1948Public debut at NY Academy of SciencesCommercialized as Aureomycin®
1953Identification of first resistant Shigella dysenteriae strainEarly warning of resistance development

Structural Evolution from Natural to Semisynthetic Tetracyclines

Chlortetracycline’s structure—a linear tetracyclic nucleus (rings A–D) with a C7 chlorine and C4 dimethylamino group—served as the scaffold for tetracycline optimization. Key structural modifications drove generational advances:

  • First Generation (Biosynthetic): Chlortetracycline (C7-Cl) and oxytetracycline (C5-OH) were natural products. Hydrogenation of chlortetracycline yielded tetracycline (removal of C7-Cl), enhancing solubility and stability [2] [10].
  • Second Generation (Semisynthetic): Derivatization addressed pharmacokinetic limitations. Doxycycline (C6-deoxy, C5-OH) and minocycline (C7-dimethylamino) exhibited improved lipophilicity, prolonging half-lives and overcoming efflux-pump resistance [5] [10].
  • Third Generation (Engineered): Tigecycline (C9-tert-butylglycylamido modification of minocycline) evaded ribosomal protection resistance mechanisms [5] [8]. Recent additions like eravacycline (fluorine at C7) utilize total synthesis to enhance activity against multidrug-resistant pathogens [5].

Table 2: Generational Evolution of Tetracyclines

GenerationSynthetic ApproachRepresentativesKey ModificationsImpact
FirstBiosyntheticChlortetracycline, OxytetracyclineC7-Cl (CTC), C5-OH (OTC)Broad-spectrum activity foundation
SecondSemisyntheticDoxycycline, MinocyclineC6-deoxy (DXC), C7-N(CH₃)₂ (MNC)Enhanced half-life; partial resistance evasion
ThirdSemisynthetic/Total SynthesisTigecycline, EravacyclineC9-glycylamide (TGC), C7-F (ERC)Overcomes ribosomal protection & efflux

Role as the Prototype for Tetracycline-Class Antibiotics

As the inaugural tetracycline, chlortetracycline established the pharmacophoric core essential for ribosomal targeting. Its mechanism—reversible binding to the 30S ribosomal subunit—prevents aminoacyl-tRNA accommodation at the A-site, halting protein synthesis [6] [8]. This mode of action remains central to all tetracyclines [2].

Chlortetracycline also revealed critical structure-activity relationships (SAR):

  • The keto-enol system (C11–C12) and phenolic diketone (C1–C3) are indispensable for metal chelation and ribosomal binding [7] [8].
  • The C4 dimethylamino group (α-configuration) optimizes antibacterial activity [7] [10].
  • Modifications at C5–C9 alter pharmacokinetics without compromising core functionality [5] [8].

Furthermore, chlortetracycline exposure accelerated resistance evolution. By 1953, plasmid-encoded efflux pumps (tet genes) were detected, driving demand for analogs like minocycline and tigecycline that circumvent common resistance mechanisms [2] [5]. Non-antibiotic applications—including anti-inflammatory and metalloproteinase-inhibitory properties—were later discovered in derivatives, expanding the therapeutic scope [5] [10].

Table 3: Chlortetracycline as the Structural and Functional Prototype

Contribution AreaLegacy Impact
Mechanism of ActionDefined 30S ribosomal subunit binding as the tetracycline-class signature
Structure-Activity BasisIdentified essential zones: A-ring diketo-enol (binding), D-ring (modifiable for resistance evasion)
Resistance InsightsFirst clinical evidence of tet-mediated efflux, motivating C9 modifications in glycylcyclines
Biotechnological ModelEnabled engineered biosynthesis of novel analogs (e.g., S. aureofaciens mutants for demethylchlortetracycline)

Chlortetracycline’s discovery marked the advent of rational antibiotic diversification. Its scaffold continues to guide drug design—75+ years later—exemplified by synthetic platforms like the Myers group’s polyketide-based synthesis, which generates "pentacyclines" with enhanced activity [3] [10].

Properties

CAS Number

57-62-5

Product Name

Chlortetracycline

IUPAC Name

7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

Molecular Formula

C22H23ClN2O8

Molecular Weight

478.9 g/mol

InChI

InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)

InChI Key

DHPRQBPJLMKORJ-UHFFFAOYSA-N

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O

Solubility

Soluble in DMSO

Synonyms

7-Chlorotetracycline, Acronize, Aureomycin, Aureomycin A-377, Biomycin, Chlormax, Chlortetracycline , Duomycin, Flamycin, Tri-chlortetracycline, Uromycin

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.